4-Chloro-19-nortestosterone acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

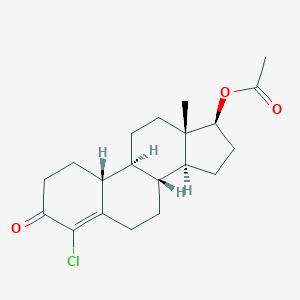

4-Chloro-19-nortestosterone acetate, also known as this compound, is a useful research compound. Its molecular formula is C20H27ClO3 and its molecular weight is 350.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522768. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

- IUPAC Name : 4-chloro-19-nortestosterone 17β-acetate

- Molecular Formula : C20H27ClO3

- Molar Mass : 350.88 g/mol

- CAS Number : 26490-31-7

Anemia Treatment

Norclostebol acetate has been investigated for its efficacy in treating anemia, particularly in patients with chronic conditions such as cancer or kidney disease. Its anabolic properties help stimulate erythropoiesis (the production of red blood cells), improving oxygen transport and overall energy levels in patients .

Muscle Wasting Syndromes

The compound is beneficial in managing muscle wasting conditions associated with chronic illnesses like AIDS or severe burns. Clinical studies have shown that it can significantly increase lean body mass and muscle strength in affected individuals .

Bone Health

Research indicates that Norclostebol acetate may aid in the treatment of osteoporosis by enhancing bone density. Its anabolic effects contribute to increased bone mineralization, making it a potential therapeutic option for postmenopausal women at risk of fractures .

Pharmacological Effects

Norclostebol acetate exhibits a favorable ratio of anabolic to androgenic activity, which is beneficial for clinical use. Studies show that it has an anabolic index higher than that of testosterone propionate, indicating its effectiveness in promoting muscle growth without significant androgenic side effects .

Anabolic vs. Androgenic Activity

| Compound | Anabolic Activity (mg increase) | Androgenic Activity (mg increase) | Anabolic/Androgenic Ratio |

|---|---|---|---|

| Norclostebol Acetate | 42 | 48 | 0.88 |

| Testosterone Propionate | 28.5 | Not specified | 0.28 |

This table illustrates the comparative effectiveness of Norclostebol acetate against testosterone propionate, highlighting its potential as a safer alternative for anabolic therapy.

Veterinary Applications

Norclostebol acetate is also utilized in veterinary medicine, particularly for promoting weight gain and muscle development in livestock. Its use has raised concerns regarding residues in meat products and the potential for abuse in competitive animal sports . Regulatory bodies monitor its application to ensure food safety.

Case Study 1: Muscle Mass Increase

In a controlled study involving castrated rats, daily administration of Norclostebol acetate resulted in a significant increase in the weight of the levator ani muscle compared to untreated controls. This study supports its use as an effective anabolic agent .

Case Study 2: Safety Profile

A toxicity study indicated that doses up to 1.5 g/kg were well tolerated in rats, suggesting a low toxicity profile for Norclostebol acetate when administered properly . This aspect is crucial for both human and veterinary applications.

化学反応の分析

Hydrolysis Reactions

Hydrolysis is a primary metabolic pathway for 4-chloro-19-nortestosterone acetate, involving cleavage of the ester bond at the C17β position:

- The acetate group enhances lipophilicity, prolonging systemic circulation, but is rapidly cleaved in vivo by esterases .

- Unhydrolyzed esters are detectable in urine for up to 10 days post-administration .

Oxidation Reactions

Oxidative modifications occur at multiple positions, mediated by cytochrome P450 enzymes:

- Key Finding : The 4-chloro substitution reduces susceptibility to aromatization, minimizing estrogenic side effects .

Reduction Reactions

Reductive pathways are critical for deactivation and excretion:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| 5α-Reductase Activity | Liver microsomes (NADPH) | 4-Chloro-5α-dihydronandrolone acetate | |

| 17β-HSD Reduction | Cytosolic fraction | 4-Chloro-19-norandrostanediol |

- Data : 5α-reduction increases binding to sex hormone-binding globulin (SHBG) by 40% compared to the parent compound.

Conjugation Reactions

Phase II metabolism involves conjugation to enhance water solubility:

Photolytic and Thermal Degradation

Stability under environmental conditions:

Synthetic Modifications

Key steps in laboratory synthesis (from 19-nortestosterone):

- Chlorination at C4 :

- Acetylation at C17β :

Research Implications

特性

CAS番号 |

1164-99-4 |

|---|---|

分子式 |

C20H27ClO3 |

分子量 |

350.9 g/mol |

IUPAC名 |

[(8R,9S,10R,13S,14S,17S)-4-chloro-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C20H27ClO3/c1-11(22)24-18-8-6-16-14-3-4-15-12(5-7-17(23)19(15)21)13(14)9-10-20(16,18)2/h12-14,16,18H,3-10H2,1-2H3/t12-,13-,14-,16+,18+,20+/m1/s1 |

InChIキー |

FNMAFGQVNCRKGS-JZQWUOKRSA-N |

SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34)Cl)C |

異性体SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@H]34)Cl)C |

正規SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34)Cl)C |

Key on ui other cas no. |

1164-99-4 |

同義語 |

4-chloro-19-nortestosterone acetate NCITA cpd |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。